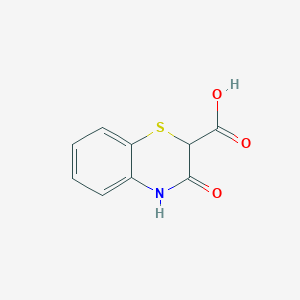
Guanidine, 2-cyano-1-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-cyano-1-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds This compound is characterized by the presence of a cyano group and a pyridyl group attached to the guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, 2-cyano-1-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method includes the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods: Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of transition metal catalysis, such as palladium-catalyzed cascade reactions, provides a high yield of guanidine derivatives . The choice of catalysts and reaction conditions can significantly impact the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Guanidine, 2-cyano-1-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Guanidine, 2-cyano-1-(3-pyridyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of guanidine, 2-cyano-1-(3-pyridyl)- involves its interaction with specific molecular targets:
Cellular Metabolism: The compound inhibits nicotinamide phosphoribosyl transferase, affecting cellular metabolism.
Signaling Pathways: It interferes with NF-κB signaling, which plays a role in inflammation and cancer.
Neurotransmission: Guanidine compounds can enhance the release of acetylcholine, affecting nerve impulse transmission.
Comparación Con Compuestos Similares
N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine: Known for its anti-hypertensive properties.
N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine: Used as a histamine-II receptor antagonist.
Uniqueness: Guanidine, 2-cyano-1-(3-pyridyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit key enzymes and signaling pathways makes it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
67026-32-8 |
|---|---|
Fórmula molecular |
C7H7N5 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-cyano-2-pyridin-3-ylguanidine |
InChI |
InChI=1S/C7H7N5/c8-5-11-7(9)12-6-2-1-3-10-4-6/h1-4H,(H3,9,11,12) |
Clave InChI |
VBKOBCGEDSEGCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)N=C(N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


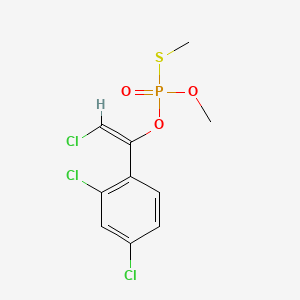
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
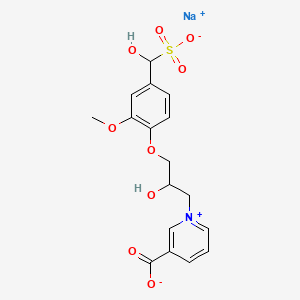

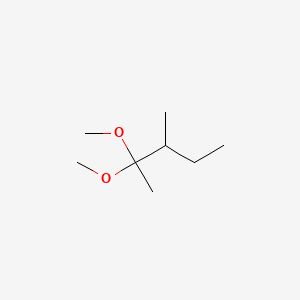
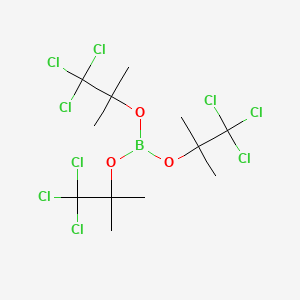
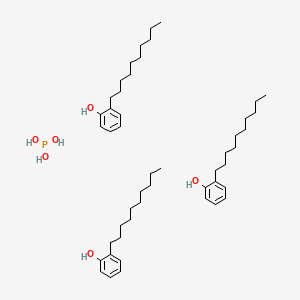
![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
